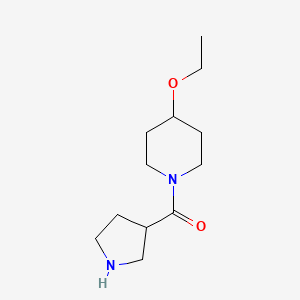

3-Azido-1-(4-methylcyclohexyl)azetidine

Overview

Description

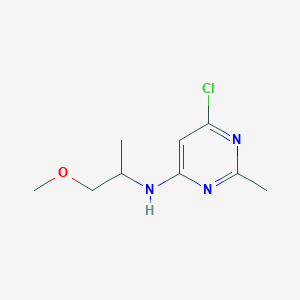

3-Azido-1-(4-methylcyclohexyl)azetidine is a chemical compound with the molecular formula C10H18N4. It belongs to the group of azetidines, which are four-membered nitrogen-containing heterocycles .

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular formula of 3-Azido-1-(4-methylcyclohexyl)azetidine is C10H18N4. The molecular weight is 194.28 g/mol.Physical And Chemical Properties Analysis

3-Azido-1-(4-methylcyclohexyl)azetidine has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . Compared to TNAZ, the replacement of the gem-dinitro group with the gemazidonitro group greatly reduces vapor pressure, melting point, as well as the thermal decomposition temperature .Mechanism of Action

Target of Action

Azetidines, the class of compounds that “3-Azido-1-(4-methylcyclohexyl)azetidine” belongs to, are four-membered heterocycles used in organic synthesis and medicinal chemistry . The specific targets of “3-Azido-1-(4-methylcyclohexyl)azetidine” would depend on its specific structure and functional groups.

Mode of Action

The mode of action of azetidines is generally driven by their considerable ring strain . This strain can trigger unique reactivity under appropriate reaction conditions .

Biochemical Pathways

Azetidines can serve as important raw materials, intermediates, and catalysts in organic synthesis .

Result of Action

Azetidines are known to exhibit marked three-dimensionality, many of which possess 3d score values distributed in the highest 05% region with reference to structures from DrugBank database .

Action Environment

The action of “3-Azido-1-(4-methylcyclohexyl)azetidine” could potentially be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, the thermal behaviors of a related compound, 3-azido-1,3-dinitroazetidine (ADNAZ), were found to be influenced by atmospheric pressure .

Safety and Hazards

The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) were investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .

Future Directions

Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . In this review, an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions is provided .

properties

IUPAC Name |

3-azido-1-(4-methylcyclohexyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-8-2-4-10(5-3-8)14-6-9(7-14)12-13-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYDCFHQOLHWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-(4-methylcyclohexyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488884.png)

![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488885.png)